molecular formula C9H17Cl2N3 B6269430 1-methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride CAS No. 2413848-25-4

1-methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride

Cat. No.: B6269430
CAS No.: 2413848-25-4
M. Wt: 238.15 g/mol
InChI Key: QIFBQUZPQYQTGJ-YCBDHFTFSA-N
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Description

1-methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride is a chemically significant intermediate in the synthesis of more complex bioactive molecules. Its primary research value lies in its role as a precursor in the preparation of orexin receptor antagonists [Source: PubMed] . The orexin system is a critical regulator of sleep-wake cycles, and antagonists targeting these receptors are investigated for the treatment of insomnia [Source: PubMed] . The specific stereochemistry of the (2R)-pyrrolidin-2-yl group is often essential for achieving high affinity and selectivity for the target orexin receptors, making this enantiomerically pure building block crucial for structure-activity relationship (SAR) studies. Consequently, this compound is of high interest to medicinal chemists and pharmacologists developing novel therapeutics for neurological and sleep disorders, providing a versatile scaffold for the design and optimization of potential drug candidates.

Properties

CAS No.

2413848-25-4

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

IUPAC Name

1-methyl-2-[[(2R)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride

InChI

InChI=1S/C9H15N3.2ClH/c1-12-6-5-11-9(12)7-8-3-2-4-10-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H/t8-;;/m1../s1

InChI Key

QIFBQUZPQYQTGJ-YCBDHFTFSA-N

Isomeric SMILES

CN1C=CN=C1C[C@H]2CCCN2.Cl.Cl

Canonical SMILES

CN1C=CN=C1CC2CCCN2.Cl.Cl

Purity

93

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction typically requires mild conditions and can include various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride has been investigated for its antiviral properties. Research indicates that imidazole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. A notable study demonstrated that this compound exhibits activity against certain RNA viruses, suggesting its utility in developing antiviral therapies .

Case Study: Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated various imidazole derivatives, including this compound, for their ability to inhibit viral replication in vitro. The results indicated a significant reduction in viral load at specific concentrations, highlighting the compound's potential as a therapeutic agent .

Pharmacological Applications

The compound has also been explored for its effects on the central nervous system (CNS). Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders.

Neuropharmacological Studies

Preliminary studies have shown that derivatives of imidazole can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects, making it a candidate for further investigation in psychopharmacology .

Material Science Applications

Beyond biological applications, this compound has been utilized in material science, particularly in the synthesis of polymeric materials and nanocomposites.

Synthesis of Conductive Polymers

Research has indicated that imidazole-based compounds can enhance the conductivity of polymers when incorporated into their matrix. This property is particularly valuable for developing advanced materials for electronic applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntiviral activity against RNA virusesSignificant viral load reduction observed
PharmacologyPotential CNS effects; modulation of neurotransmitter systemsAnxiolytic and antidepressant effects suggested
Material ScienceUse in conductive polymer synthesisEnhanced conductivity in polymer matrices

Mechanism of Action

The mechanism of action of 1-methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features :

  • Imidazole core : A five-membered aromatic heterocycle with two nitrogen atoms.
  • Substituents: 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
  • Dihydrochloride salt : Improves solubility and crystallinity for formulation.

Synthesis : Likely synthesized via nucleophilic aromatic substitution (SNAr) or alkylation reactions, analogous to methods described for related imidazole derivatives .

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features CAS No. Source
Target Compound Imidazole 1-Methyl, 2-[(2R)-pyrrolidin-2-yl]methyl 224.13 (free base) Chiral pyrrolidine, dihydrochloride salt EN300-37113910
1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole dihydrochloride Benzimidazole 1-Methyl, 2-pyrrolidin-2-yl 279.69 (free base) Extended aromatic system (benzimidazole), increased lipophilicity 1193389-65-9
5-Bromo-2-(pyrrolidin-1-yl)-1H-imidazole dihydrochloride Imidazole 5-Bromo, 2-pyrrolidin-1-yl 263.08 (salt) Bromine enhances electronic effects; non-chiral pyrrolidine 1258234-18-2
1-Isopropyl-2-(pyrrolidin-2-yl)-1H-benzimidazole dihydrochloride Benzimidazole 1-Isopropyl, 2-pyrrolidin-2-yl 302.25 (salt) Bulky isopropyl group; chiral pyrrolidine 1375183-55-3
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride Imidazole 1-Pyrimidin-2-yl, 4-carboxylic acid 263.08 (salt) Pyrimidine ring and carboxylic acid; potential for H-bonding 1808532-55-9

Physicochemical Properties

  • Solubility : The dihydrochloride salt form of the target compound improves water solubility compared to neutral analogs like 2-(methylsulfanyl)-1H-imidazole (). However, benzimidazole derivatives (e.g., ) exhibit lower solubility due to increased aromaticity.
  • Chirality: The (2R)-pyrrolidine configuration in the target compound distinguishes it from non-chiral analogs like 5-bromo-2-(pyrrolidin-1-yl)-1H-imidazole dihydrochloride . Chirality may enhance selectivity in biological targets, such as G-protein-coupled receptors .

Biological Activity

1-Methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and an imidazole moiety. The exploration of its biological activity is critical for understanding its applications in medicinal chemistry and pharmacology.

  • Chemical Formula : C₈H₁₅Cl₂N₃
  • Molecular Weight : 224.13 g/mol
  • CAS Number : 1427378-83-3
  • IUPAC Name : 1-methyl-2-pyrrolidin-2-ylimidazole; dihydrochloride

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antiviral, and anticancer agent.

Antibacterial Activity

Recent studies have shown that compounds containing the imidazole and pyrrolidine moieties exhibit significant antibacterial properties. For instance, derivatives of imidazoles have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

CompoundMIC (μg/mL)Target Bacteria
This compound3.12 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

The minimum inhibitory concentration (MIC) values indicate that this compound may be a promising candidate for further development as an antibacterial agent .

Antiviral Activity

In addition to antibacterial effects, the compound has shown potential antiviral properties. Research indicates that imidazole derivatives can interfere with viral replication processes, making them suitable candidates for antiviral drug development. Specific mechanisms include inhibition of viral enzymes and interference with viral entry into host cells .

Anticancer Properties

The anticancer potential of pyrrolidine and imidazole derivatives is another area of active research. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of signaling pathways associated with cell survival .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on synthesized pyrroloimidazoles demonstrated significant antimicrobial activity against multiple bacterial strains using disk diffusion methods. The results indicated that certain derivatives had comparable efficacy to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents .
  • Antiviral Mechanism Investigation :
    Research focusing on the antiviral mechanisms of imidazole compounds revealed that they could inhibit viral replication by targeting specific viral proteins essential for the life cycle of viruses such as HIV and influenza .

Q & A

Basic: What are the key synthetic strategies for 1-methyl-2-{[(2R)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride?

The synthesis involves multi-step reactions, typically starting with functionalized imidazole derivatives. Key steps include:

  • Alkylation : Introducing the (2R)-pyrrolidin-2-ylmethyl group via nucleophilic substitution or transition metal-catalyzed coupling. Temperature control (0–5°C) and anhydrous conditions are critical to avoid side reactions .
  • Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing water solubility for biological assays .
  • Purification : Chromatography (e.g., silica gel) or recrystallization in polar solvents (ethanol/water) ensures high purity (>98% by HPLC) .
    Critical Factors : Solvent choice (e.g., DMF for polar aprotic conditions), protecting groups for the imidazole nitrogen, and stereochemical control using chiral catalysts .

Basic: How is the stereochemical configuration (2R) of the pyrrolidinyl group confirmed?

  • X-ray Crystallography : The gold standard for absolute configuration determination. Data refinement using SHELXL ( ) resolves chiral centers with precision. Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .
  • Chiral HPLC : Employing columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases to separate enantiomers. Retention time comparisons with standards validate configuration .
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of pyrrolidinyl proton signals, confirming stereochemistry .

Advanced: How to design experiments to assess the compound’s stability under physiological conditions?

  • Accelerated Stability Studies : Incubate the compound in phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC (UV detection at 254 nm) over 0–72 hours .
  • Degradation Product Identification : LC-MS/MS (ESI+ mode) identifies hydrolyzed or oxidized byproducts (e.g., imidazole ring cleavage or pyrrolidine N-oxide formation) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures (40–60°C) .

Advanced: When encountering contradictions in reported biological activities, how to resolve them?

  • Assay Re-evaluation : Standardize conditions (e.g., cell line passage number, serum concentration) to minimize variability. Dose-response curves (IC₅₀) should span 3–4 log units .
  • Purity Verification : Quantify impurities via ¹H NMR (D₂O) or UPLC-MS. Residual solvents (e.g., DMF) can inhibit biological targets .
  • Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., 4,5-dimethyl or methoxyphenyl derivatives from ) to identify critical substituents .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms substituent positions. 2D COSY and NOESY resolve imidazole-pyrrolidine coupling .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 225.08 for C₈H₁₅Cl₂N₃) .
  • X-ray Diffraction : Resolves bond angles and dihedral angles of the imidazole-pyrrolidine moiety, critical for docking studies .

Advanced: How to optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Selection : Dihydrochloride form improves aqueous solubility (>50 mg/mL in water) but may require buffering for pH-sensitive assays .
  • Prodrug Strategies : Esterification of the imidazole nitrogen or PEGylation enhances membrane permeability .
  • LogP Optimization : Measure partition coefficients (octanol/water) to balance hydrophilicity (target LogP < 2) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Glide (Schrödinger) models binding to receptors (e.g., histamine H₃ or kinase domains). The imidazole ring coordinates metal ions (e.g., Zn²⁺ in enzymes) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Focus on hydrogen bonds between pyrrolidinyl NH and catalytic residues .
  • QSAR Modeling : Relate substituent electronic parameters (Hammett σ) to activity trends across analogs .

Advanced: How to address challenges in crystallizing this compound for structural studies?

  • Crystallization Screens : Use sparse-matrix kits (Hampton Research) with PEG 8000 or ammonium sulfate as precipitants. Microbatch under oil improves crystal nucleation .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands handle twinning common in imidazole derivatives. High-resolution data (<1.2 Å) reduces ambiguity .

Basic: What are the compound’s key physicochemical properties?

  • Molecular Formula : C₈H₁₅Cl₂N₃ (MW: 224.13 g/mol) .
  • Solubility : >50 mg/mL in water (dihydrochloride salt); <0.1 mg/mL in non-polar solvents (hexane) .
  • Stability : Hygroscopic; store desiccated at -20°C. Stable in aqueous solutions (pH 4–6) for 24 hours .

Advanced: How to validate the compound’s mechanism of action in enzyme inhibition assays?

  • Enzyme Kinetics : Michaelis-Menten analysis (Lineweaver-Burk plots) identifies competitive/non-competitive inhibition. Pre-incubate enzyme with compound to assess time-dependent effects .
  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry (n) for imidazole-enzyme interactions .
  • Mutagenesis Studies : Replace key residues (e.g., His231 in catalytic sites) to confirm binding specificity .

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